Cas no 7402-39-3 (2-(4-methoxybenzoyl)cyclohexan-1-one)
7402-39-3 structure
Product Name:2-(4-methoxybenzoyl)cyclohexan-1-one
N.o CAS:7402-39-3
MF:C14H16O3
MW:232.275044441223
CID:1764777
PubChem ID:244418
Update Time:2025-04-21
2-(4-methoxybenzoyl)cyclohexan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-methoxybenzoyl)cyclohexan-1-one
- NSC55312
- MLS000069284
- AC1Q6KSM
- Oprea1_043439
- STOCK1S-52883
- 2-(4'-methoxy)benzoylcyclohexanone
- 2-(p-anisoyl)cyclohexanone
- 2-(4-methoxy-benzoyl)-cyclohexanone
- AC1L6DND
- SureCN7920767
- 2-<
- p-Methoxy-benzoyl>
- -cyclohexan-1-on
- 2-(4-methoxybenzoyl)cyclohexanone
- 2-(4-Methoxybenzoyl)cyclohexanon
- 2-(4-Methoxy-benzoyl)-cyclohexanon
- NSC55312; MLS000069284; AC1Q6KSM; Oprea1_043439; STOCK1S-52883; 2-(4'-methoxy)benzoylcyclohexanone; 2-(p-anisoyl)cyclohexanone; 2-(4-methoxy-benzoyl)-cyclohexanone; AC1L6DND; SureCN7920767; 2-< p-Methoxy-benzoyl> -cyclohexan-1-on; 2-(4-methoxybenzoyl)cyclohexanone; 2-(4-Methoxybenzoyl)cyclohexanon; 2-(4-Methoxy-benzoyl)-cyclohexanon;
- SMR000039347
- HMS2322D11
- DS-003359
- Opera_ID_145
- STL325394
- 2-[(4-methoxyphenyl)carbonyl]cyclohexanone
- SCHEMBL7920767
- 2-(4-methoxybenzoyl)-cyclohexanone
- SYMNQDJTFGCPSF-UHFFFAOYSA-N
- AKOS022117836
- 7402-39-3
- NSC-55312
- DTXSID90288330
- CHEMBL1487427
-
- Inchi: 1S/C14H16O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3
- Chave InChI: SYMNQDJTFGCPSF-UHFFFAOYSA-N
- SMILES: O=C1CCCCC1C(C1C=CC(=CC=1)OC)=O
Propriedades Computadas
- Massa Exacta: 232.10998
- Massa monoisotópica: 232.109944368g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 290
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 43.4Ų
Propriedades Experimentais
- Densidade: 1.138
- Ponto de ebulição: 402.9°C at 760 mmHg
- Ponto de Flash: 180.3°C
- Índice de Refracção: 1.541
- PSA: 43.37
- LogP: 2.63720
2-(4-methoxybenzoyl)cyclohexan-1-one Literatura Relacionada
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
7402-39-3 (2-(4-methoxybenzoyl)cyclohexan-1-one) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel